1-Propylpyridinium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it an attractive candidate for various applications, particularly in the field of electrochemistry and energy storage .
Mechanism of Action
Target of Action
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide, also known as this compound; 99%, is primarily used in the fabrication of lithium-ion batteries . Its primary targets are the anode, cathode, and electrolyte components of these batteries .
Mode of Action
This compound is a type of room temperature ionic liquid (RTIL) that exhibits a wide electrochemical window . It interacts with the anode, cathode, and electrolyte in lithium-ion batteries, facilitating the charge-discharge cycle .
Result of Action
The result of the compound’s action is the efficient operation of lithium-ion batteries. It contributes to the battery’s charge-discharge cycle, thereby enabling the storage and release of electrical energy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and diffusivity can vary with temperature . Furthermore, its efficacy and stability may be affected by the presence of impurities such as water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-propylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent. The reaction is carried out under controlled temperature and inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and minimal moisture content, which is crucial for its application in sensitive electrochemical devices .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Redox Reactions: These reactions often involve electrochemical cells with specific voltage and current conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Electrochemistry: Used as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability.
Catalysis: Acts as a solvent and catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: Employed in the synthesis of conducting polymers and intercalation electrode materials.
Biological Applications: Investigated for its potential use in drug delivery systems and as a medium for enzymatic reactions.
Comparison with Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide stands out due to its specific combination of high thermal stability, low viscosity, and excellent ionic conductivity. These properties make it particularly suitable for applications in high-performance batteries and advanced electrochemical systems .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-propylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2F6NO4S2/c1-2-6-9-7-4-3-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBKZWRIXRCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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